Phgdh-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phgdh-IN-3 is a small molecule inhibitor targeting 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a crucial role in the serine biosynthesis pathway. PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a key step in the production of serine, which is essential for various cellular processes including DNA synthesis and antioxidant production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phgdh-IN-3 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phgdh-IN-3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
Phgdh-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the serine biosynthesis pathway and its regulation.
Biology: Investigates the role of PHGDH in cellular metabolism and its impact on cell proliferation and survival.
Medicine: Explores the potential of PHGDH inhibition as a therapeutic strategy for cancer treatment, given its overexpression in various cancer types.
Industry: Utilized in the development of new drugs targeting metabolic pathways involved in cancer and other diseases
Mechanism of Action
Phgdh-IN-3 exerts its effects by binding to the active site of PHGDH, thereby inhibiting its enzymatic activity. This inhibition disrupts the serine biosynthesis pathway, leading to reduced availability of serine and its downstream metabolites. The molecular targets and pathways involved include the serine synthesis pathway, one-carbon metabolism, and redox homeostasis .
Comparison with Similar Compounds
Phgdh-IN-3 is compared with other PHGDH inhibitors such as oridonin, salvianolic acid C, and chicoric acid. These compounds also target PHGDH but differ in their binding sites, potency, and selectivity. This compound is unique due to its specific binding mode and higher selectivity for PHGDH, making it a valuable tool for studying the enzyme’s role in cancer metabolism .
List of Similar Compounds
- Oridonin
- Salvianolic acid C
- Chicoric acid
- Schizotenuin F
Properties
Molecular Formula |
C24H18FN3O4S2 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H18FN3O4S2/c1-15(29)17-4-3-7-20(13-17)28-34(31,32)21-10-8-16(9-11-21)23(30)27-24-26-22(14-33-24)18-5-2-6-19(25)12-18/h2-14,28H,1H3,(H,26,27,30) |
InChI Key |
VUAMLKVINZWIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.